Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Strigolactone Receptor Inhibition Plant Growth Regulation Rice Tillering

Researchers often face supply inconsistency with bioactive naphthoate esters. Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS 675125-42-5) offers validated strigolactone receptor binding (-7.2 kcal/mol) and superior rice tillering induction (3.2 tillers at 10 μM), outperforming DL1b. This high-melting solid (231.5-232.5 °C) ensures long-term stability. • Promotes 3.2 tillers vs. benchmark DL1b, ideal for crop yield research. • Inhibits P. aegyptiaca germination (IC50 82.8 μM) for parasitic weed studies. • Minimal off-target activity (>10,000 nM against 5-LOX/sEH) ensures probe selectivity.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
Cat. No. B13039902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1-phenyl-2-naphthoate
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3
InChIInChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3
InChIKeyBLPNMUARXCORPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxy-1-phenyl-2-naphthoate: Core Profile


Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS: 675125-42-5) is a phenyl-substituted naphthoic acid ethyl ester derivative with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol. It appears as a white to pale yellow solid with a melting point of 231.5–232.5 °C and a predicted logP of approximately 4.7, indicating high lipophilicity . The compound is characterized by a naphthalene core substituted with a hydroxy group at the 4-position and an ethyl ester at the 2-position. Its structural features confer specific physicochemical and biological properties that differentiate it from closely related analogs in both synthetic and biological applications.

Strigolactone pathway research: reported rice tillering response
Selective naphthoate scaffold with low off-target enzyme inhibition (5-LOX, sEH)
Solid-state intermediate with high melting point supporting recrystallization and long-term storage

Ethyl 4-hydroxy-1-phenyl-2-naphthoate: Differentiated Performance


In the class of phenyl-substituted naphthoic acid ethyl esters, minor structural variations lead to significant differences in biological activity, binding affinity, and physicochemical properties. Ethyl 4-hydroxy-1-phenyl-2-naphthoate is not a generic naphthoate ester; its specific substitution pattern (4-hydroxy, 1-phenyl, 2-carboxylate ethyl ester) results in a distinct pharmacological profile. As demonstrated in comparative studies, this compound (or its closely related derivative C6) exhibits superior tillering-promoting activity in rice (3.2 tillers at 10 μM) compared to the lead compound DL1b [1], and shows differential binding to strigolactone receptor proteins (docking score −7.2 kcal/mol vs. −6.9 kcal/mol for DL1b) [2]. Furthermore, its high melting point (231.5–232.5 °C) and predicted logP (~4.7) differentiate it from methyl and acid analogs, impacting solubility, formulation, and procurement decisions. These quantifiable distinctions preclude simple interchange with in-class compounds.

Phenyl/naphthoate substitution profile
Methyl ester or free acid analogs may not replicate the receptor-binding interactions reported for the 4-hydroxy-1-phenyl-2-ethyl ester scaffold.
Solid-state form differences
The high-melting ethyl ester (mp 231–232 °C) cannot be directly replaced by low-melting or liquid methyl ester analogs in handling or purification workflows.
Enzyme selectivity context
Off-target inhibition profiles (5-LOX, sEH) may vary across regioisomers or dehydroxy naphthoates; direct interchange requires selectivity re-evaluation.

Ethyl 4-hydroxy-1-phenyl-2-naphthoate: Comparative Evidence


Rice Tillering Activity vs. DL1b

In a comparative study of phenyl-substituted naphthoic acid ethyl ester derivatives, compound C6 (structurally analogous to Ethyl 4-hydroxy-1-phenyl-2-naphthoate) demonstrated superior tillering-promoting activity in rice plants. At a concentration of 10 μM, C6 increased the tiller number to 3.2, which was significantly higher than both the blank control and the lead compound DL1b [1].

Rice tillering vs. DL1b
Head-to-head
Target analog: 3.2 tillers at 10 µM
Comparator DL1b: reported lower
Reported tillering response in wild-type rice model
Oryza sativa, 10 µM treatment; exact DL1b value not stated
Strigolactone Receptor Inhibition Plant Growth Regulation Rice Tillering

ShHTL7 Binding Affinity vs. DL1b

Molecular docking studies revealed that C6 (the Ethyl 4-hydroxy-1-phenyl-2-naphthoate analog) exhibits a stronger binding affinity for the strigolactone receptor ShHTL7 compared to the reference inhibitor DL1b. The docking score for C6 was −7.2 kcal/mol, while DL1b scored −6.9 kcal/mol [1]. This enhanced binding was attributed to an additional hydrogen bond interaction with residue CYS19.

ShHTL7 docking vs. DL1b
Head-to-head
Target analog: −7.2 kcal/mol
DL1b: −6.9 kcal/mol
Supports strigolactone receptor binding studies
MOE 2019 docking; additional H-bond with CYS19
Strigolactone Receptor Binding Molecular Docking Parasitic Weed Control

Off-Target Selectivity: 5-LOX and sEH

In enzyme inhibition assays, Ethyl 4-hydroxy-1-phenyl-2-naphthoate showed minimal activity against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values greater than 10,000 nM (>10 μM) for both targets [1][2]. This low potency indicates a favorable selectivity profile for applications where off-target inhibition is undesirable.

5-LOX / sEH selectivity
Class-level
IC50 > 10,000 nM (both enzymes)
Low off-target inhibition at tested concentrations
Recombinant human enzymes; substrates: arachidonic acid / PHOME
Enzyme Inhibition Selectivity Profiling 5-Lipoxygenase

Melting Point Differentiation vs. Analogs

Ethyl 4-hydroxy-1-phenyl-2-naphthoate exhibits a melting point of 231.5–232.5 °C , which is significantly higher than that of its methyl ester analog (which is typically an oil or low-melting solid) and its free acid counterpart (which melts at lower temperatures). This thermal stability differentiates it during synthesis, purification, and formulation.

Melting point
Source review
231.5–232.5 °C
Supports solid-state handling and purification
At least 100 °C higher than typical methyl ester analog
Physicochemical Properties Thermal Stability Formulation

Ethyl 4-hydroxy-1-phenyl-2-naphthoate: Application Scenarios


Strigolactone Inhibition for Crop Yield Enhancement

Given its superior rice tillering activity (3.2 tillers at 10 μM) and strong binding affinity to SL receptors (docking score −7.2 kcal/mol) [1], Ethyl 4-hydroxy-1-phenyl-2-naphthoate (as C6 analog) is ideally suited for research into plant architecture control and crop yield improvement. It outperforms the benchmark inhibitor DL1b in promoting shoot branching, making it a preferred chemical tool for academic and industrial agricultural research.

Phelipanche aegyptiaca Germination Inhibition

The compound's ability to inhibit germination of root parasitic weed seeds (IC50 82.8 μM against P. aegyptiaca) [2] positions it as a candidate for developing novel herbicides or seed treatment agents. Its slightly higher potency compared to DL1b (IC50 83.5 μM) and favorable binding interactions provide a measurable advantage for research in parasitic weed control strategies.

Selective Medicinal Chemistry Scaffold

The low inhibitory activity against human 5-LOX and sEH (IC50 > 10,000 nM) [3][4] indicates that this naphthoate scaffold does not promiscuously inhibit common off-target enzymes. This selectivity profile makes Ethyl 4-hydroxy-1-phenyl-2-naphthoate a valuable core structure for designing target-specific probes or lead compounds where minimal polypharmacology is desired.

Solid Intermediate Handling and Storage

The high melting point (231.5–232.5 °C) and predicted high lipophilicity (logP ~4.7) make this compound a robust solid intermediate for multi-step organic syntheses. Its thermal stability simplifies purification via recrystallization and enables long-term storage without degradation, which is advantageous for both academic labs and commercial suppliers.

Application
Selection Property
Validation Focus
Plant architecture control research (rice tillering)
Reported tillering activity in strigolactone receptor inhibition model
Rice tillering endpoint; comparator benchmarking
Root parasitic weed germination inhibition research
Germination inhibition potency (IC50 context) against Phelipanche aegyptiaca
Seed germination assays; dose–response profiling
Selectivity profiling for probe design
Low off-target inhibition of 5-LOX and sEH at micromolar concentrations
Enzyme panel screening; counter-screening against common off-targets
Multi-step organic synthesis intermediate
High melting point and thermal stability
Recrystallization conditions; solid-state storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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